(2,5-Dioxopyrrolidin-1-yl) 4-[(4-chlorophenyl)methyl]piperazine-1-carboxylate
Description
(2,5-Dioxopyrrolidin-1-yl) 4-[(4-chlorophenyl)methyl]piperazine-1-carboxylate, commonly referred to as MJN110, is a synthetic small-molecule inhibitor of monoacylglycerol lipase (MAGL), a key enzyme in the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (2-AG) . MAGL inhibition elevates 2-AG levels, enhancing cannabinoid receptor (CB1/CB2) signaling, which is implicated in pain modulation, neuroinflammation, and synaptic plasticity . MJN110 exhibits high selectivity for MAGL over other hydrolases, such as fatty acid amide hydrolase (FAAH), and demonstrates potent antinociceptive effects in preclinical models of neuropathic pain . Its molecular structure features a piperazine core substituted with a bis(4-chlorophenyl)methyl group and a 2,5-dioxopyrrolidin-1-yl carboxylate ester, contributing to its irreversible binding to MAGL .
Properties
Molecular Formula |
C16H18ClN3O4 |
|---|---|
Molecular Weight |
351.78 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-[(4-chlorophenyl)methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C16H18ClN3O4/c17-13-3-1-12(2-4-13)11-18-7-9-19(10-8-18)16(23)24-20-14(21)5-6-15(20)22/h1-4H,5-11H2 |
InChI Key |
FKEDBBRRMLBJTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)N2CCN(CC2)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes
General Overview
The synthesis of (2,5-Dioxopyrrolidin-1-yl) 4-[(4-chlorophenyl)methyl]piperazine-1-carboxylate typically involves multiple stages, starting from simpler precursors and leading to the final product through a series of reactions. The key stages include:
Stepwise Synthesis
Step 1: Formation of Piperazine Core
The synthesis often begins with the preparation of a substituted piperazine. This can be achieved by reacting a suitable amine with a halogenated alkyl compound under basic conditions to form the piperazine structure.
Step 2: Introduction of Chlorophenyl Group
The next step involves introducing the chlorophenyl group to the piperazine core. This can be accomplished through nucleophilic substitution reactions where the piperazine derivative reacts with a chlorinated phenyl compound. The choice of solvent and temperature is crucial to ensure high yield and selectivity.
Step 3: Dioxopyrrolidine Formation
To create the dioxopyrrolidine component, a pyrrolidine derivative is synthesized, often through cyclization reactions involving appropriate carbonyl compounds. The formation can be facilitated by using catalysts or specific reaction conditions that favor cyclization.
Step 4: Carboxylate Ester Formation
Finally, the carboxylate ester linkage is formed by treating the dioxopyrrolidine with an appropriate carboxylic acid or its derivative under acidic or basic conditions. This step is critical as it determines the stability and reactivity of the final compound.
Reaction Conditions
Temperature and Pressure
The reaction conditions, including temperature and pressure, play a significant role in determining the yield and purity of the synthesized compound. Typically, reactions are performed at controlled temperatures ranging from room temperature to elevated conditions depending on the specific step in the synthesis.
Solvent Selection
The choice of solvent is also vital. Common solvents used in these reactions include:
These solvents are selected based on their ability to solvate reactants effectively while minimizing side reactions.
Catalysts and Reagents
Various catalysts are employed to facilitate specific reactions within the synthesis process:
- Bases such as sodium hydroxide or potassium carbonate for nucleophilic substitution.
- Acids such as hydrochloric acid for esterification reactions.
- Oxidizing agents may also be used in some steps to modify functional groups.
Chemical Reactions Analysis
Types of Reactions
The synthesis involves several types of chemical reactions:
Nucleophilic Substitution: Key for introducing functional groups onto the piperazine core.
Cyclization Reactions: Essential for forming cyclic structures like dioxopyrrolidine.
Esterification: Used to create the final carboxylate ester bond.
Common Reagents and Conditions
A variety of reagents are employed throughout the synthesis:
| Reaction Type | Common Reagents | Typical Conditions |
|---|---|---|
| Nucleophilic Substitution | Chlorinated phenyl compounds | Basic medium, controlled temperature |
| Cyclization | Carbonyl compounds, catalysts | Elevated temperature |
| Esterification | Carboxylic acids or derivatives | Acidic or basic medium |
Chemical Reactions Analysis
Types of Reactions: (2,5-Dioxopyrrolidin-1-yl) 4-[(4-chlorophenyl)methyl]piperazine-1-carboxylate undergoes various types of chemical reactions, including:
- Oxidation
- Reduction
- Substitution
Common Reagents and Conditions: Common reagents used in these reactions include NHS, DCC, and disulfide-containing compounds. The reactions are typically carried out under controlled conditions to ensure the formation of the desired products.
Major Products Formed: The major products formed from these reactions include stable amide bonds and reversible linkages between biomacromolecules and active small molecules.
Scientific Research Applications
Medicinal Chemistry
MJN110 is primarily studied for its potential therapeutic applications. It has been identified as a bioactive small molecule with significant implications in drug development.
- Anticancer Activity : Research indicates that derivatives of this compound can suppress cell growth and enhance glucose uptake in specific cancer cell lines. For instance, a related compound demonstrated increased monoclonal antibody production while maintaining cell viability and productivity during cell culture processes .
Biochemical Research
The compound's unique structural features allow it to interact with various biological targets, making it a valuable tool in biochemical studies.
- Enzyme Inhibition : MJN110 has been investigated for its ability to inhibit certain enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic profiles, which is crucial for understanding disease mechanisms and developing therapeutic strategies.
Drug Discovery
MJN110 serves as a lead compound in the search for new pharmaceuticals targeting various diseases.
- Structure-Activity Relationship Studies : The compound has been utilized to explore the relationship between chemical structure and biological activity. For example, modifications to the piperazine moiety have resulted in compounds with enhanced efficacy against specific targets .
Case Studies
Mechanism of Action
The mechanism of action of (2,5-Dioxopyrrolidin-1-yl) 4-[(4-chlorophenyl)methyl]piperazine-1-carboxylate involves the inhibition of MAGL, the enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) . This inhibition leads to increased levels of 2-AG, which in turn affects various physiological processes . The compound shows potent anti-hyperalgesic activity in models of diabetic neuropathy, indicating its therapeutic potential for treating chronic pain .
Comparison with Similar Compounds
Key Findings :
- MJN110 shows superior potency in rats, addressing species-specific limitations of JZL184 .
- Both compounds elevate 2-AG and reduce arachidonic acid levels, but MJN110 lacks cannabimimetic side effects (e.g., locomotor suppression) at therapeutic doses .
MJN110 vs. LQFM018
LQFM018 (ethyl 4-((1-(4-chlorophenyl)-1H-pyrazol-4-yl)methyl)piperazine-1-carboxylate) is a piperazine-containing compound with antiproliferative and dopamine D4 receptor-binding activity .
Key Findings :
- Unlike MJN110, LQFM018 lacks MAGL affinity but demonstrates unique cytotoxicity in leukemia cells via necroptosis .
- Structural differences in the piperazine substituents dictate divergent biological activities.
MJN110 vs. Ethyl 4-[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate
This fluorophenyl analog (CAS 128074-76-0) shares the dioxopyrrolidinyl carboxylate moiety but differs in aryl substitution .
Key Findings :
- Fluorine substitution may enhance metabolic stability but reduce MAGL affinity compared to MJN110’s chlorinated aryl groups .
Data Tables
Table 1. Structural Comparison of Piperazine-Based Compounds
Table 2. Pharmacological Profiles
| Compound | IC50 (MAGL) | ED50 (Neuropathic Pain) | Selectivity (FAAH) |
|---|---|---|---|
| MJN110 | 10 nM | 0.43 mg/kg | >100-fold |
| JZL184 | 10–262 nM | 16–40 mg/kg | ~10-fold |
Biological Activity
The compound (2,5-Dioxopyrrolidin-1-yl) 4-[(4-chlorophenyl)methyl]piperazine-1-carboxylate , with CAS Number 1460029-82-6, is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including its effects on various biochemical pathways, its therapeutic potential, and relevant case studies.
- Molecular Formula : C₁₆H₁₈ClN₃O₄
- Molecular Weight : 351.78 g/mol
- Structure : The compound features a piperazine ring substituted with a chlorophenyl group and a dioxopyrrolidine moiety, which is significant for its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, particularly focusing on its anticonvulsant , antinociceptive , and antimicrobial properties.
Anticonvulsant Activity
Recent studies have demonstrated that derivatives of the pyrrolidine structure exhibit significant anticonvulsant effects. For instance, compounds derived from (2,5-Dioxopyrrolidin-1-yl) 4-[(4-chlorophenyl)methyl]piperazine have shown efficacy in models such as:
- Maximal Electroshock (MES) Test
- Pentylenetetrazole (PTZ) Induced Seizures
In these tests, certain derivatives exhibited protective effects against seizures, with one compound showing an ED50 of 23.7 mg/kg in the MES test and 22.4 mg/kg in the 6 Hz seizure model .
Antinociceptive Activity
The compound has also been evaluated for its antinociceptive properties. Studies indicate that it can effectively reduce pain responses in animal models, likely through mechanisms involving the inhibition of sodium/calcium currents and antagonism at transient receptor potential vanilloid 1 (TRPV1) receptors .
Antimicrobial Activity
Research has shown that related compounds possess antibacterial properties. For example, derivatives have been tested against various bacterial strains and demonstrated significant inhibition of growth at low concentrations. The IC50 values for some derivatives were reported to be as low as 2.14 µM, indicating strong antibacterial potential compared to standard drugs .
Data Tables
Case Studies
- Anticonvulsant Efficacy : In a study evaluating new hybrid compounds based on pyrrolidine derivatives, several candidates showed robust anticonvulsant activity in both MES and PTZ models. Notably, the compound with the chlorophenyl substitution protected up to 75% of mice from seizures at a dose of 100 mg/kg .
- Antinociceptive Mechanisms : A study highlighted the central and peripheral analgesic effects of similar compounds, suggesting that their action may involve multiple targets within pain pathways. This was evidenced by their performance in formalin-induced pain tests where they significantly reduced nociceptive responses .
- Antimicrobial Potential : Another investigation focused on the antibacterial properties of synthesized piperazine derivatives revealed that certain compounds exhibited remarkable activity against resistant bacterial strains, with potential implications for developing new antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
